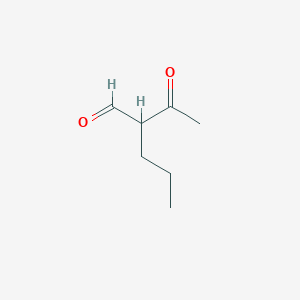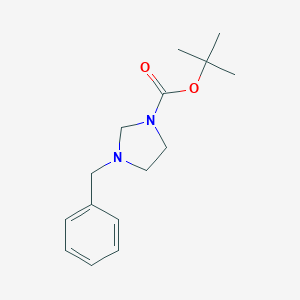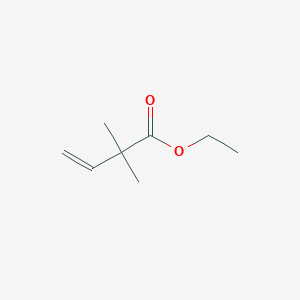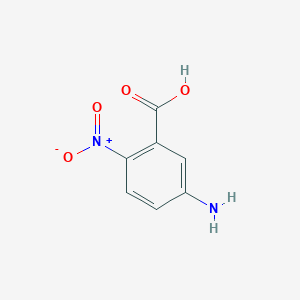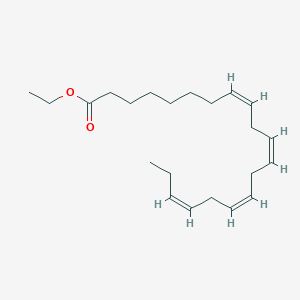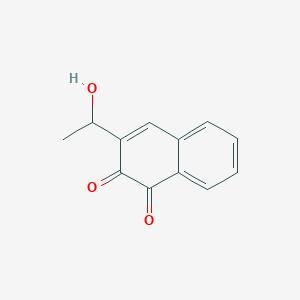
3-(1-Hydroxyethyl)naphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxyethyl)naphthalene-1,2-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known by its common name, Juglone, and has been found in several plants, including the black walnut tree.
作用機序
The mechanism of action of 3-(1-Hydroxyethyl)naphthalene-1,2-dione is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to modulate the activity of several signaling pathways, including the NF-kappaB and MAPK pathways.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(1-Hydroxyethyl)naphthalene-1,2-dione are diverse and depend on the intended application. It has been found to induce cell cycle arrest and apoptosis in cancer cells, to inhibit the growth of bacteria and fungi, and to protect against oxidative stress. Additionally, it has been shown to improve cognitive function and to protect against neurodegeneration.
実験室実験の利点と制限
One of the main advantages of 3-(1-Hydroxyethyl)naphthalene-1,2-dione is its broad range of potential applications in various scientific research fields. It is also relatively easy to synthesize, making it accessible for laboratory experiments. However, one of the limitations of using 3-(1-Hydroxyethyl)naphthalene-1,2-dione in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
将来の方向性
There are several future directions for the study of 3-(1-Hydroxyethyl)naphthalene-1,2-dione. One area of interest is the development of novel therapeutic agents based on its structure and properties. Additionally, further research is needed to elucidate its mechanism of action and to identify potential targets for its use in the treatment of various diseases. Finally, the potential applications of 3-(1-Hydroxyethyl)naphthalene-1,2-dione in agriculture and environmental science are also areas of interest for future research.
Conclusion
In conclusion, 3-(1-Hydroxyethyl)naphthalene-1,2-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop novel therapeutic agents based on its properties.
合成法
The synthesis of 3-(1-Hydroxyethyl)naphthalene-1,2-dione can be achieved through several methods, including the oxidation of juglone with potassium permanganate or hydrogen peroxide, the reduction of 5-hydroxy-1,4-naphthoquinone with sodium borohydride, and the reaction of 1,2-naphthoquinone with ethylene glycol. Each synthesis method has its advantages and limitations, and the choice of method depends on the intended application.
科学的研究の応用
3-(1-Hydroxyethyl)naphthalene-1,2-dione has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antitumor, antibacterial, antifungal, antiviral, and antioxidant properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
129113-09-3 |
|---|---|
製品名 |
3-(1-Hydroxyethyl)naphthalene-1,2-dione |
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC名 |
3-(1-hydroxyethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-7,13H,1H3 |
InChIキー |
BDCMHJPWOKIQID-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=CC=CC=C2C(=O)C1=O)O |
正規SMILES |
CC(C1=CC2=CC=CC=C2C(=O)C1=O)O |
同義語 |
1,2-Naphthalenedione, 3-(1-hydroxyethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



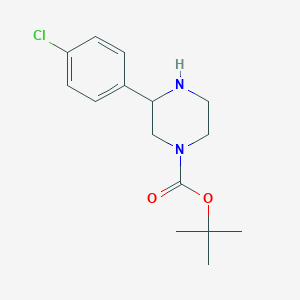
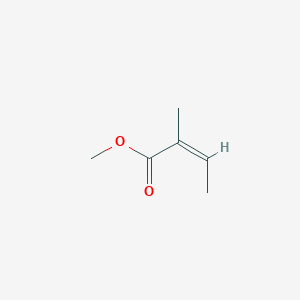
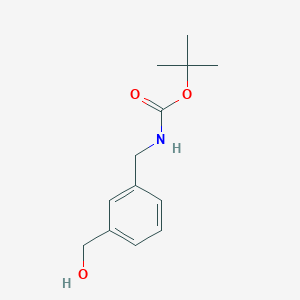
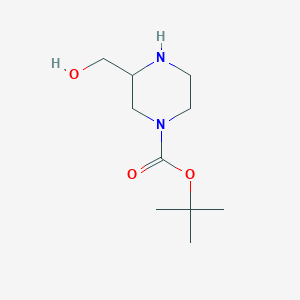
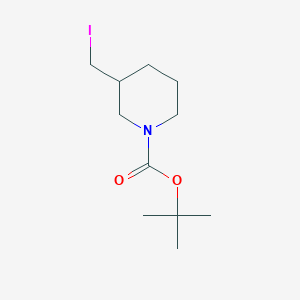
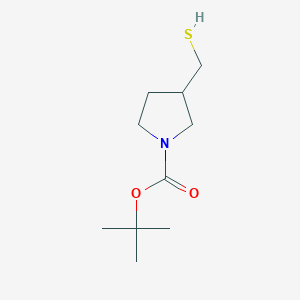
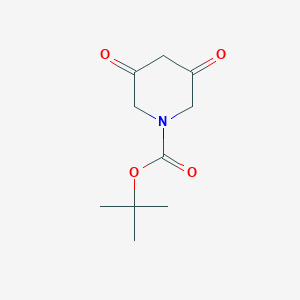
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
